PQ401

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PQ 401 implica la reacción de 5-cloro-2-metoxianilina con ácido 2-metil-4-quinolincarboxílico para formar el derivado de urea correspondiente. La reacción generalmente requiere el uso de un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en condiciones anhidras .

Métodos de Producción Industrial

La producción industrial de PQ 401 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

PQ 401 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos cloro y metoxilo en el anillo de fenilo. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las reacciones generalmente se llevan a cabo en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o el acetonitrilo.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de urea, mientras que las reacciones de oxidación pueden conducir a la formación de N-óxidos de quinolina .

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action

PQ401 functions primarily as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). By inhibiting this receptor, this compound disrupts signaling pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its effectiveness against various cancer cell lines, particularly osteosarcoma and triple-negative breast cancer.

Case Study: Osteosarcoma

In a study involving U2OS osteosarcoma cells, this compound significantly inhibited cell proliferation and migration. The compound was shown to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 5 µM. It also reduced colony formation capabilities, indicating its potential as a therapeutic agent in osteosarcoma treatment .

| Parameter | Control (No Treatment) | This compound Treatment (5 µM) |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| Migration Rate (cells/field) | 200 | 50 |

| Apoptosis Rate (%) | 5 | 40 |

Case Study: Triple-Negative Breast Cancer

Another study highlighted this compound's effects on triple-negative breast cancer cells, where it decreased cell viability and migration. This suggests that this compound could be a valuable option for treating aggressive breast cancer types that are often resistant to conventional therapies .

Antimicrobial Applications

Mechanism of Action

this compound has also been identified as an effective antimicrobial agent against multidrug-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial membranes, leading to rapid cell death. Notably, the neutral form of this compound exhibits enhanced membrane penetration compared to its cationic counterpart, making it more effective against bacterial pathogens .

Case Study: MRSA Infections

In experimental models using Caenorhabditis elegans and Galleria mellonella, this compound demonstrated significant efficacy in rescuing these organisms from MRSA infections. The compound showed bactericidal activity with low rates of resistance development, which is critical in the context of rising antibiotic resistance .

| MRSA Strain | Minimum Bactericidal Concentration (µg/ml) |

|---|---|

| Strain MW2 | 0.5 |

| Strain USA300 | 1.0 |

Summary of Findings

The research surrounding this compound indicates its dual functionality as both an anticancer agent and an antimicrobial compound. Its ability to inhibit IGF-1R signaling pathways positions it as a promising candidate for cancer therapies, particularly in difficult-to-treat tumors like osteosarcoma and triple-negative breast cancer. Concurrently, its effectiveness against antibiotic-resistant bacteria highlights its potential role in combating infections that pose significant public health challenges.

Conclusions

The diverse applications of this compound underscore its potential as a multi-faceted therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its use in clinical settings.

Mecanismo De Acción

PQ 401 ejerce sus efectos al inhibir el receptor del factor de crecimiento similar a la insulina (IGF1R). Suprime la autofosforilación del IGF-IR estimulada por IGF, que es un paso crítico en la vía de señalización que promueve el crecimiento y la supervivencia celular. Al bloquear esta vía, PQ 401 inhibe eficazmente la proliferación de células cancerosas, particularmente en el cáncer de mama .

Comparación Con Compuestos Similares

Compuestos Similares

PQ 402: Otro derivado de urea con efectos inhibitorios similares sobre IGF1R.

PQ 403: Un compuesto estructuralmente relacionado con modificaciones en el anillo de fenilo.

PQ 404: Un derivado con diferentes sustituyentes en el anillo de quinolina.

Singularidad

PQ 401 es único debido a su estructura específica, que permite la inhibición efectiva de IGF1R. Su alta potencia y selectividad lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas. En comparación con compuestos similares, PQ 401 ha demostrado una eficacia superior en la inhibición del crecimiento de células de cáncer de mama .

Actividad Biológica

PQ401 is a diarylurea derivative that has garnered attention for its dual role as an inhibitor of the insulin-like growth factor I receptor (IGF-1R) and as an antimicrobial agent. This compound exhibits significant biological activity against various cancer cell lines and multidrug-resistant bacterial strains, making it a promising candidate for therapeutic applications.

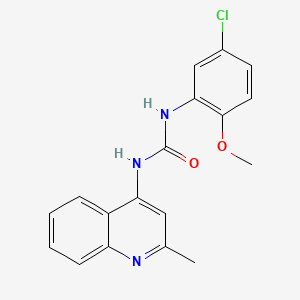

- Chemical Name : N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea

- Purity : ≥99%

- IC50 Values :

- IGF-1R autophosphorylation: 12 µM

- Osteosarcoma cells (U2OS): 5 µM

Anticancer Activity

This compound's primary mechanism of action involves the inhibition of IGF-1R, which plays a crucial role in cell proliferation and survival. Several studies have demonstrated its efficacy across different cancer types:

- Osteosarcoma :

- Triple-Negative Breast Cancer (TNBC) :

- Mechanisms of Action :

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA):

-

Mechanism :

- This compound disrupts bacterial membrane integrity, leading to cell death. Unlike traditional cationic antimicrobials, the neutral form of this compound penetrates and embeds into bacterial lipid bilayers more effectively .

- It demonstrated rapid killing kinetics and low likelihood for resistance development compared to conventional antibiotics.

- In Vivo Efficacy :

Comparative Efficacy Table

| Compound | Target | IC50 (µM) | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| This compound | IGF-1R | 12 | Inhibition of autophosphorylation | Induces apoptosis in U2OS cells |

| This compound | MRSA | N/A | Disruption of bacterial membranes | Effective against drug-resistant strains |

| Cisplatin | Various cancers | Varies | DNA cross-linking | Standard chemotherapy agent |

Case Study 1: Osteosarcoma Treatment

A study involving U2OS cells showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates. Flow cytometry analysis indicated that both early and late apoptosis markers were elevated post-treatment .

Case Study 2: Antimicrobial Efficacy

In experiments with MRSA, this compound was shown to effectively kill both actively growing and metabolically inactive bacterial cells. The compound's ability to selectively disrupt bacterial membranes without affecting mammalian cells highlights its potential as a novel antimicrobial agent .

Propiedades

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLWOZUPHDKFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173352 | |

| Record name | PQ-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196868-63-0 | |

| Record name | PQ-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PQ-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PQ401 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PQ-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.